molecular formula C15H17ClN2O2S2 B6011819 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol

2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol

Katalognummer B6011819
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: IESGFUQQYUCXLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor tyrosine kinase that is expressed in hematopoietic stem cells and is involved in the regulation of cell survival and proliferation. FLT3 mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. CEP-701 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of AML.

Wirkmechanismus

CEP-701 is a selective inhibitor of FLT3 tyrosine kinase activity. FLT3 mutations in 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol result in constitutive activation of the receptor, leading to increased cell survival and proliferation. CEP-701 binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells.
Biochemical and Physiological Effects
CEP-701 has been shown to induce apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells in vitro and in vivo. In addition, CEP-701 has been shown to inhibit angiogenesis and tumor growth in mouse models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. CEP-701 has also been shown to enhance the activity of chemotherapy agents in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-701 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has shown potent anti-tumor activity in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol and has a well-defined mechanism of action. However, CEP-701 has some limitations for use in laboratory experiments. It is a selective inhibitor of FLT3 and may not be effective in tumors that do not express FLT3. In addition, it may have off-target effects on other kinases that could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of CEP-701. One area of research is the identification of biomarkers that can predict response to CEP-701. FLT3 mutations are a predictor of response to CEP-701, but not all patients with FLT3 mutations respond to the drug. Other biomarkers, such as gene expression signatures or protein expression levels, may be useful in identifying patients who are likely to respond to CEP-701.
Another area of research is the development of combination therapies that include CEP-701. Preclinical studies have shown that CEP-701 can enhance the activity of chemotherapy agents in 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. Combination therapies that include CEP-701 and chemotherapy agents may be more effective than either treatment alone.
Finally, there is a need for the development of second-generation FLT3 inhibitors that are more potent and selective than CEP-701. Several FLT3 inhibitors are currently in development and may offer improved efficacy and safety profiles compared to CEP-701.
Conclusion
CEP-701 is a small molecule inhibitor of FLT3 tyrosine kinase activity that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. CEP-701 induces apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells and inhibits tumor growth in mouse models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. There are several future directions for the development of CEP-701, including the identification of biomarkers that can predict response to the drug, the development of combination therapies, and the development of second-generation FLT3 inhibitors.

Synthesemethoden

CEP-701 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrimidine derivative with a chlorophenylthioethylamine derivative, followed by several functionalization steps to introduce the desired substituents.

Wissenschaftliche Forschungsanwendungen

CEP-701 has been extensively studied in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol and has shown potent anti-tumor activity. In vitro studies have shown that CEP-701 inhibits FLT3 phosphorylation and downstream signaling pathways, leading to apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells. In vivo studies have shown that CEP-701 can reduce tumor burden and prolong survival in mouse models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol.

Eigenschaften

IUPAC Name

2-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c1-11-10-14(19)18-15(17-11)22-9-7-20-6-8-21-13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGFUQQYUCXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.